molecular formula C14H18N4O B2622630 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1788843-71-9

2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2622630
CAS No.: 1788843-71-9
M. Wt: 258.325
InChI Key: UFGKARNBRSDXQS-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide are largely determined by its interactions with various biomolecules. As a DPP-IV inhibitor , it interacts with the DPP-IV enzyme, potentially affecting the breakdown of incretin hormones and thereby influencing glucose metabolism.

Cellular Effects

As a DPP-IV inhibitor , it could potentially influence cell function by altering glucose metabolism. This could have downstream effects on cell signaling pathways, gene expression, and overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its inhibition of DPP-IV . By binding to and inhibiting this enzyme, it could prevent the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This could result in lower blood glucose levels.

Metabolic Pathways

As a DPP-IV inhibitor , it could potentially interact with enzymes and cofactors involved in glucose metabolism.

Chemical Reactions Analysis

2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

Properties

IUPAC Name

2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-6-13-15-8-12(9-18(13)17-10)16-14(19)7-11-4-2-3-5-11/h6,8-9,11H,2-5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGKARNBRSDXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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